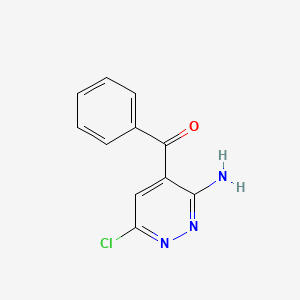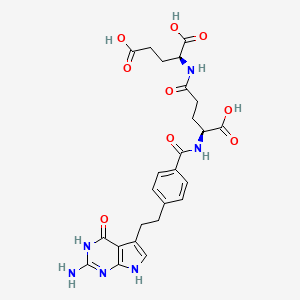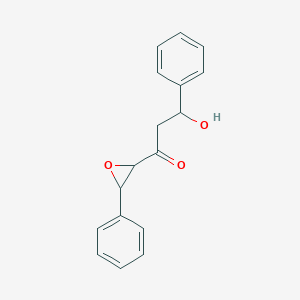
5-Hexynamide, N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexynamide, N-phenyl- is an organic compound with the molecular formula C12H13NO. It is a derivative of hexynamide where a phenyl group is attached to the nitrogen atom. This compound is part of the larger family of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexynamide, N-phenyl- typically involves the reaction of phenylamine (aniline) with a suitable hexynamide derivative under controlled conditions. The reaction can be carried out using reagents such as acyl chlorides or carboxylic acids in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of 5-Hexynamide, N-phenyl- may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-Hexynamide, N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the amide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of phenylhexanone derivatives.
Reduction Products: Reduction can produce hexylamine derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted phenylhexanamides.
Scientific Research Applications
5-Hexynamide, N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Hexynamide, N-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can interact with various receptors and enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Indomethacin: An anti-inflammatory drug with a similar indole structure.
Acetanilide: A compound with a phenyl group attached to an amide group, used in pharmaceuticals.
Properties
CAS No. |
864936-03-8 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-phenylhex-5-ynamide |
InChI |
InChI=1S/C12H13NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h1,4,6-9H,3,5,10H2,(H,13,14) |
InChI Key |
JNOYSVJWTMTJEN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
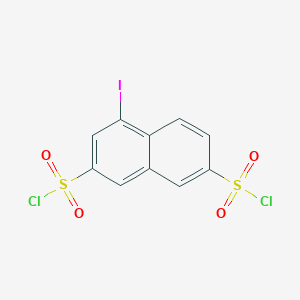
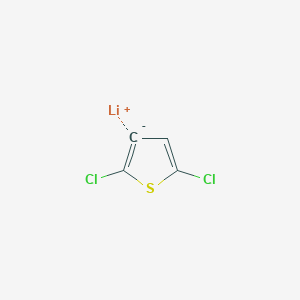
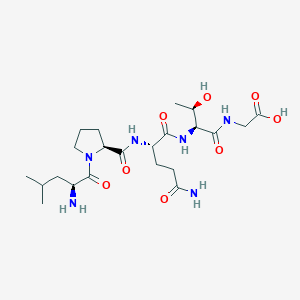
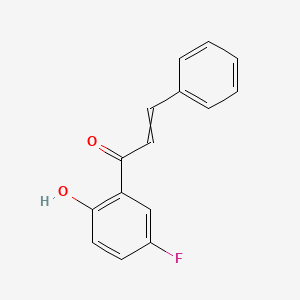
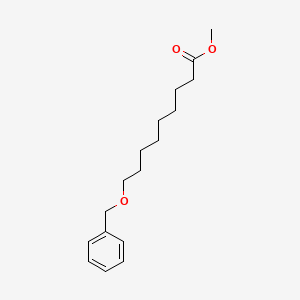
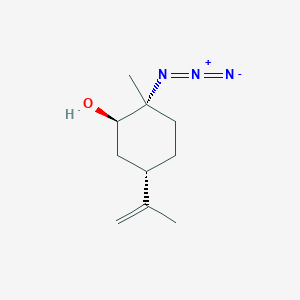
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)

